molecular formula C10H9BrN2O2 B1322489 Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 588720-12-1

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B1322489
CAS No.: 588720-12-1
M. Wt: 269.09 g/mol
InChI Key: RRKJEGMEYNSMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the presence of a bromine atom at position 6 of the pyrrolopyrimidine core and an ethyl ester group at position 3. The compound is registered under Chemical Abstracts Service number 588720-12-1, providing a unique identifier for chemical databases and literature searches.

The molecular formula of this compound is C₁₀H₉BrN₂O₂, with a calculated molecular weight of 269.09 grams per mole. The International Chemical Identifier string for this compound is InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3, which provides a unique textual representation of its molecular structure. The corresponding International Chemical Identifier Key is RRKJEGMEYNSMNH-UHFFFAOYSA-N, offering a shortened version of the structural identifier suitable for database searches and chemical informatics applications.

The canonical Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)C1=CC2=CC(=CN2C=N1)Br, which represents the compound's connectivity in a linear text format. This notation system facilitates computer-based chemical structure representation and is widely used in cheminformatics applications. The compound also possesses an XLogP3-AA value of 3.1, indicating its lipophilicity characteristics and potential for membrane permeability in biological systems.

Molecular Architecture: Pyrrolo[1,2-c]pyrimidine Core Structure Analysis

The molecular architecture of this compound is centered around the distinctive pyrrolo[1,2-c]pyrimidine heterocyclic system, which represents a fused bicyclic structure combining a five-membered pyrrole ring with a six-membered pyrimidine ring. This fusion creates a planar aromatic system that exhibits unique electronic properties and reactivity patterns distinct from its constituent rings. The pyrrolo[1,2-c]pyrimidine core follows the Hückel aromaticity rule with a total of ten pi electrons distributed across the fused ring system, contributing to its stability and characteristic chemical behavior.

The structural framework demonstrates specific regioselectivity patterns that have been extensively studied through computational and experimental approaches. Density functional theory calculations have revealed that the C7 position of the pyrrole moiety represents the most kinetically favored site for electrophilic substitution reactions, while the C5 position yields thermodynamically more stable products. These findings have been confirmed through Nuclear Magnetic Resonance spectroscopy studies, where characteristic chemical shifts provide insight into the electronic environment of different positions within the heterocyclic core.

The ester functionality at the 3-position introduces additional structural complexity through potential conformational variations around the carbonyl group. The ethyl ester group can adopt different rotational conformations relative to the heterocyclic plane, influencing the overall three-dimensional shape of the molecule and its potential interactions with biological targets. The bromine substituent at the 6-position significantly impacts both the electronic distribution within the aromatic system and the steric environment, creating opportunities for further functionalization through various coupling reactions.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic investigations of this compound and related compounds have provided detailed insights into the three-dimensional molecular structure and solid-state packing arrangements. Single crystal X-ray diffraction studies have been instrumental in confirming the absolute configuration and connectivity of pyrrolopyrimidine derivatives, particularly in cases where Nuclear Magnetic Resonance spectroscopy alone cannot distinguish between regioisomers. These crystallographic analyses have revealed that the pyrrolo[1,2-c]pyrimidine core maintains a planar conformation with minimal deviation from planarity across the fused ring system.

The crystal structure data indicates that all bond lengths within the heterocyclic framework fall within normal ranges for aromatic heterocycles, with the carbon-carbon bonds in the pyrrole ring showing typical aromatic character. The bromine substituent introduces significant electron-withdrawing effects that are reflected in the bond length variations and angular distortions within the immediate vicinity of the substitution site. The ethyl ester group typically adopts an extended conformation that minimizes steric interactions with the heterocyclic core while maximizing favorable intermolecular interactions in the crystal lattice.

Conformational analysis studies have employed computational methods to explore the potential energy surfaces associated with rotation around key bonds, particularly the connection between the carboxylate group and the heterocyclic core. These investigations have revealed that the most stable conformations correspond to arrangements where the carbonyl oxygen is oriented to minimize electrostatic repulsion with the nitrogen atoms in the pyrimidine ring. The presence of the bromine atom influences the conformational preferences through both steric and electronic effects, leading to preferred orientations that optimize the overall molecular stability.

Structural Parameter Value Reference Method
Molecular Weight 269.09 g/mol Computational
Bond Length C-Br ~1.90 Å X-ray Crystallography
Planarity Deviation <0.05 Å X-ray Crystallography
Rotational Barrier (C-CO) ~15 kJ/mol Computational

Comparative Structural Analysis with Related Heterocyclic Systems

Comparative structural analysis of this compound with related heterocyclic systems reveals important structure-activity relationships and synthetic accessibility patterns. When compared to the corresponding methyl ester derivative, mthis compound, the ethyl variant demonstrates similar core structural features but with slightly different conformational preferences due to the increased steric bulk of the ethyl group. Both compounds maintain the characteristic planar aromatic system, but the ethyl ester exhibits greater rotational flexibility around the ester linkage.

Analysis of positional isomers provides additional structural insights, particularly when comparing 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid derivatives with their 5-bromo analogs. The 6-bromo substitution pattern leads to distinct electronic effects within the heterocyclic system compared to 5-bromo derivatives, influencing both the chemical reactivity and the three-dimensional molecular shape. These differences are particularly evident in Nuclear Magnetic Resonance spectroscopy, where the chemical shifts of key protons provide clear differentiation between regioisomers.

Comparison with non-brominated pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives highlights the significant impact of halogen substitution on molecular properties. The bromine atom not only increases the molecular weight and alters the lipophilicity profile but also introduces specific sites for further synthetic elaboration through metal-catalyzed coupling reactions. The electronic effects of bromine substitution are reflected in the altered reactivity patterns, with brominated derivatives showing enhanced electrophilic character at specific positions within the heterocyclic framework.

Compound Comparison Molecular Weight Substitution Pattern Electronic Character
Ethyl 6-bromo derivative 269.09 g/mol 6-Br, 3-COOEt Electron-deficient
Methyl 6-bromo derivative 255.07 g/mol 6-Br, 3-COOMe Electron-deficient
Unsubstituted ethyl ester 190.20 g/mol 3-COOEt only Neutral
6-Bromo carboxylic acid 241.04 g/mol 6-Br, 3-COOH Highly electron-deficient

The structural comparison extends to related heterocyclic systems such as pyrazolo[1,5-a]pyrimidine derivatives, which share similar molecular weights but exhibit different electronic distributions due to the altered nitrogen positioning within the ring system. These structural variations result in distinct chemical and biological properties, emphasizing the importance of precise substitution patterns in determining molecular behavior. The pyrrolopyrimidine framework of this compound represents an optimal balance of stability, reactivity, and synthetic accessibility that makes it particularly valuable for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJEGMEYNSMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626521
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588720-12-1
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the bromination of pyrrolopyrimidine derivatives. One common method involves the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrolopyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolopyrimidine derivatives.

    Oxidation Reactions: Oxidized derivatives of pyrrolopyrimidine.

    Reduction Reactions: Reduced forms of pyrrolopyrimidine.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has been identified as a lead compound in drug discovery, particularly for targeting various diseases including cancer. Its unique structural properties allow for interactions with biological targets, making it a subject of interest in pharmacological studies.

Potential Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolo[1,2-c]pyrimidines can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Pathways

This compound can be synthesized through multi-step organic reactions. A typical synthetic route includes:

  • Formation of the Pyrrole Ring : Utilizing starting materials such as pyrrole and aldehydes.
  • Bromination : Introducing bromine at the 6-position using brominating agents like NBS (N-Bromosuccinimide).
  • Carboxylation : Adding a carboxylic acid derivative to form the ester group.

Data Table: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsYield (%)Reaction Time
Route ANBS854 hours
Route BTriphosgene785 hours
Route CDMAP903 hours

Case Studies

  • Case Study on Anticancer Properties
    • A study conducted by researchers at a leading university explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells.
  • Case Study on Synthesis Optimization
    • Researchers optimized the synthesis of this compound using flow chemistry techniques. This method improved yield and reduced reaction time compared to traditional batch methods.

Mechanism of Action

The mechanism of action of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally or functionally related to Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C10H9BrN2O2 269.09 Replaces pyrrolo[1,2-c]pyrimidine with imidazo[1,2-a]pyridine core. Enhanced electron-richness due to imidazole nitrogen .
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2091027-84-6 C10H10BrN3O2 284.11 Methyl substituent at the 2-position increases steric hindrance and alters reactivity .
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid 953754-98-8 C9H5BrN2O3 269.06 Pyrido[1,2-a]pyrimidine core with a ketone group; lacks ethyl ester, increasing hydrophilicity .
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate 107407-80-7 C9H9N2O2 189.19 Non-brominated analog; bromine absence reduces molecular weight by ~79.9 g/mol and limits cross-coupling utility .
Ethyl 2-cyclohexyl-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate N/A C16H22N3O2 288.17 Cyclohexyl and methyl substituents enhance lipophilicity, impacting pharmacokinetics .

Physicochemical Properties

  • Solubility : Brominated analogs generally exhibit lower aqueous solubility compared to hydroxylated or carboxylated derivatives (e.g., 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) .
  • Melting Points : Derivatives with rigid substituents (e.g., cyclohexyl in compound 2k ) show higher melting points due to crystalline packing.

Biological Activity

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol. Its structure features a pyrrolo[1,2-c]pyrimidine core with a bromine atom at the 6-position and an ethyl ester at the carboxyl group located at the 3-position of the pyrimidine ring. This configuration is crucial for its biological activity and reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrrolo[1,2-c]pyrimidine Core : Initial reactions involve cyclization processes that create the bicyclic structure.
  • Bromination : The introduction of the bromine atom at the 6-position is achieved through electrophilic aromatic substitution.
  • Esterification : The carboxylic acid group is converted to an ethyl ester through reaction with ethanol in the presence of an acid catalyst.

These steps allow for the introduction of functional groups that enhance the compound's reactivity and biological potential.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 μg/mL against these pathogens .

Anticancer Activity

Recent research indicates that this compound may also possess anticancer properties. It is hypothesized to interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth by affecting cellular processes such as apoptosis and cell cycle regulation .

The mechanism of action for this compound involves its interaction with specific enzymes or proteins within biological systems. These interactions can lead to inhibition of key pathways involved in microbial resistance or cancer proliferation. For example, binding studies suggest that it may inhibit certain kinases or other enzymes critical for cellular signaling .

Study on Antimicrobial Activity

A study conducted on derivatives of pyrrolo[1,2-c]pyrimidines revealed that modifications at various positions significantly impacted their antimicrobial efficacy. This compound was among those tested, showing promising results in inhibiting bacterial growth comparable to established antibiotics .

Anticancer Research

In a separate investigation focusing on anticancer potential, derivatives similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could effectively trigger cell death pathways, suggesting their potential as chemotherapeutic agents .

Data Summary Table

Biological Activity Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus0.125 - 0.5 μg/mL
AntibacterialPseudomonas aeruginosa0.125 - 0.5 μg/mL
AnticancerVarious cancer cell linesIC50 < 10 μM

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential cyclization and bromination. A key approach involves:

Core Formation : Cyclization of ethyl isocyanoacetate derivatives with α,β-unsaturated carbonyl compounds under flow synthesis conditions to generate the pyrrolo[1,2-c]pyrimidine core .

Bromination : Electrophilic aromatic substitution (SEAr) using brominating agents (e.g., NBS or Br₂) at low temperatures (0–5°C) to introduce bromine at the 6-position. Yield optimization (70–92%) requires precise stoichiometry and inert atmospheres .

  • Critical Factor : Excess bromine or elevated temperatures lead to di-brominated byproducts (e.g., 5,7-dibromo derivatives), necessitating careful reaction monitoring via TLC or LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~164 ppm in 13C NMR) and aromatic protons (δ 6.8–8.7 ppm in 1H NMR). The bromine substituent causes deshielding of adjacent protons (e.g., δ 8.7 ppm for H-5) .
  • LC-MS/HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 284.98 for C₁₀H₁₀BrN₂O₂) and isotopic patterns (1:1 for Br) .
  • IR : Ester C=O stretch at ~1700 cm⁻¹ and C-Br vibration at ~600 cm⁻¹ .

Q. How can researchers purify this compound to >95% purity for biological assays?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of brominated vs. non-brominated impurities .
  • Recrystallization : Ethanol/water mixtures yield crystals with purity >98% (verified by HPLC) .

Advanced Research Questions

Q. What mechanistic insights explain the "halogen dance" during functionalization of the pyrrolo[1,2-c]pyrimidine core?

  • Methodological Answer : Bromine at the 6-position undergoes dynamic redistribution ("halogen dance") under strong bases (e.g., LDA) due to intermediate deprotonation at adjacent positions, leading to bromine migration. This is confirmed via in situ NMR and DFT calculations .
  • Implication : Regioselective functionalization requires kinetic control (low temps, short reaction times) to avoid undesired positional isomerism .

Q. How does the bromine substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in downstream derivatization?

  • Methodological Answer :
  • Reactivity Profile : The 6-bromo group participates efficiently in Pd-catalyzed couplings (e.g., with aryl boronic acids) at 80–100°C. However, steric hindrance from the fused pyrrolo ring reduces yields (~50–70%) compared to simpler bromopyrimidines .
  • Optimization : Use of Buchwald-Hartwig ligands (e.g., XPhos) improves catalytic turnover, achieving yields up to 85% .

Q. What strategies resolve contradictions in biological activity data for brominated vs. non-brominated analogs?

  • Methodological Answer :
  • Case Study : Brominated derivatives show enhanced kinase inhibition (IC₅₀ = 0.2 µM vs. 1.5 µM for non-brominated) due to halogen bonding with ATP-binding pockets. However, contradictory solubility data (e.g., brominated analogs: logP = 2.8 vs. 1.5) require formulation adjustments (e.g., PEG-based carriers) .
  • Analytical Tools : MD simulations and X-ray crystallography (using SHELXL ) validate target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.